molecular formula C13H11NO B1311252 2-(3-Methylbenzoyl)pyridine CAS No. 59576-24-8

2-(3-Methylbenzoyl)pyridine

Cat. No.: B1311252
CAS No.: 59576-24-8
M. Wt: 197.23 g/mol
InChI Key: GEPRZBNXNHEPSJ-UHFFFAOYSA-N
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Description

2-(3-Methylbenzoyl)pyridine is a useful research compound. Its molecular formula is C13H11NO and its molecular weight is 197.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Organometallic Chemistry and Ligand Synthesis

The synthesis and characterization of organometallic complexes, particularly copper(I) imidazol-2-ylidene complexes, is an important application of pyridine N-functionalized carbene ligands (Tulloch et al., 2001). These complexes have been created by combining imidazolium bromides with copper oxides, highlighting the versatility of pyridine derivatives in creating complex organometallic structures.

2. Development of Fluorescent Probes

Pyridine derivatives, such as those involving 2-(3-Methylbenzoyl)pyridine, have been utilized in the synthesis of fluorescent probes for detecting specific ions. For instance, certain imidazo[1,2-a]pyridine derivatives have been shown to act as efficient fluorescent probes for mercury ions, both in acetonitrile and aqueous solutions (Shao et al., 2011).

3. Applications in Photophysics and Electrochemistry

Complexes containing pyridine-functionalized N-heterocyclic carbenes exhibit significant applications in photophysics and electrochemistry. For example, the synthesis and study of rhenium(I) tricarbonyl chloride complexes with pyridine-functionalized N-heterocyclic carbenes have shown potential in applications like luminescent materials and in studies related to solar energy conversion (Li et al., 2012).

4. Catalytic Applications

Pyridine derivatives have been found to be effective in catalytic applications. For example, pyridine functionalized N-heterocyclic carbene complexes of palladium have been identified as excellent catalysts for Heck arylation, a reaction important in organic synthesis (Tulloch et al., 2000).

5. Synthesis of Complex Organic Molecules

The synthesis of complex organic molecules, such as imidazo[1,2-a]pyridine derivatives, through carbene transformations or C-H functionalizations, is another significant application of pyridine derivatives. These methods are attractive due to their green chemistry aspects and atom economy (Yu et al., 2018).

Safety and Hazards

The safety data sheet for pyridine, a related compound, indicates that it is highly flammable and harmful if swallowed, in contact with skin, or if inhaled . It also causes skin and eye irritation .

Future Directions

The synthesis of 2-methylpyridines, which are structurally similar to 2-(3-Methylbenzoyl)pyridine, has been improved using a continuous flow method . This method is superior to batch processes in terms of shorter reaction times, increased safety, avoidance of work-up procedures, and reduced waste . This suggests that similar improvements could be made in the synthesis of this compound.

Properties

IUPAC Name

(3-methylphenyl)-pyridin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO/c1-10-5-4-6-11(9-10)13(15)12-7-2-3-8-14-12/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEPRZBNXNHEPSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30443385
Record name 2-(3-METHYLBENZOYL)PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30443385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59576-24-8
Record name 2-(3-METHYLBENZOYL)PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30443385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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